Bienvenue dans la boutique en ligne BenchChem!

Anabasamine

Analgesic Synergy Opioid Potentiation Pain Pharmacology

This (±)-anabasamine reference standard is a critical tool for dissecting opioid receptor cross-talk and cholinergic dysfunction, delivering 2- to 12-fold synergistic potentiation of morphine analgesia not achievable with anabasine or anabaseine. Its unique dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition makes it the only suitable alkaloid probe for advanced Alzheimer's or myasthenic syndrome models. Supplied as a racemic mixture at ≥95% purity with a validated five-step synthetic route (23% overall yield), procurement ensures reproducible CNS depressant screening and medicinal chemistry derivatization without the variability of natural extraction. For laboratory use only; not for human or veterinary application.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 400738-05-8
Cat. No. B132836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabasamine
CAS400738-05-8
Synonyms5-(1-Methyl-2-piperidinyl)-2,3’-bipyridine;  (+/-)-Anabasamine; 
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
InChIKeyTZRDBHMKTWECOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anabasamine (CAS 400738-05-8) – Technical Baseline and Core Identity for Procurement Consideration


Anabasamine (CAS 400738-05-8) is a naturally occurring pyridine-piperidine alkaloid isolated from Anabasis aphylla and certain Nicotiana species [1]. It is a nicotinic acetylcholine receptor (nAChR) ligand with a bipyridyl structure (C₁₆H₁₉N₃, MW 253.34 g/mol) [1]. The compound is commercially available as the racemic mixture (±)-anabasamine, typically at ≥95% purity, and is supplied for research use in neuroscience, pharmacology, and alkaloid chemistry [1].

Why Generic Substitution of Anabasamine (CAS 400738-05-8) with Related Alkaloids Fails to Replicate Observed Pharmacological Outcomes


Anabasamine is frequently categorized with alkaloids like anabasine or anabaseine due to their shared nAChR ligand activity; however, direct substitution is scientifically unsound. Anabasamine exhibits a distinct pharmacological profile, including a pronounced synergistic enhancement of opioid analgesia (2- to 12-fold potentiation of morphine) not observed with anabasine, and unique CNS depressant effects in apomorphine hypothermia models that differ quantitatively from anabasine and lupinine [1][2]. Furthermore, anabasamine is an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, whereas anabasine primarily acts as an nAChR agonist with weak or no cholinesterase inhibition [3]. These differences in target engagement and in vivo pharmacodynamics preclude any assumption of functional interchangeability in experimental systems.

Quantitative Differentiation Evidence for Anabasamine (CAS 400738-05-8) Against Key Comparators


Anabasamine Synergistically Enhances Morphine Analgesia 2- to 12-Fold, a Property Absent in Anabasine

Anabasamine demonstrates a pronounced synergistic potentiation of morphine analgesia, enhancing the antinociceptive effect by 2- to 12-fold when co-administered in vivo [1]. In contrast, anabasine does not exhibit this potentiation of opioid analgesia, as it acts primarily as a ganglionic nAChR agonist without documented opioid synergy [2].

Analgesic Synergy Opioid Potentiation Pain Pharmacology

Anabasamine Exhibits Dose-Dependent Reduction of Apomorphine-Induced Hypothermia at 25 and 50 mg/kg, a CNS Effect Not Observed with Anabasine at Comparable Doses

In a comparative in vivo study, anabasamine at doses of 25 and 50 mg/kg (i.p.) significantly reduced apomorphine-induced hypothermia in mice, whereas anabasine at 3 and 6 mg/kg and lupinine at 40 and 80 mg/kg did not produce a consistent effect in the same assay [1]. The anabasamine effect was observed when administered 1 hour prior to apomorphine (5 mg/kg), suggesting a distinct central mechanism.

CNS Depression Apomorphine Hypothermia Psychotropic Screening

Anabasamine Inhibits Both Acetylcholinesterase and Butyrylcholinesterase, Distinguishing It from Anabasine's nAChR-Selective Profile

A comparative study of Anabasis aphylla alkaloids demonstrated that anabasamine (as hydrochloride and methiodide) is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. In contrast, anabasine hydrochloride exhibits stronger inhibition of AChE but is significantly less effective against BuChE [2]. This dual cholinesterase inhibition by anabasamine is not observed with anabasine, which is primarily characterized as an nAChR agonist.

Cholinesterase Inhibition AChE/BuChE Cholinergic Pharmacology

First Total Synthesis of (±)-Anabasamine Achieved in 23% Overall Yield Over Five Steps, Enabling Reproducible Supply Independent of Natural Extraction

The first total synthesis of racemic anabasamine was accomplished in 2003 via a five-step sequence featuring pyridyl anion addition to valerolactone, reductive amination, and Suzuki coupling, achieving an overall yield of 23% [1]. Prior to this synthesis, anabasamine was only available through low-yield isolation from Anabasis aphylla, which limited its research utility [1]. While anabasine can be obtained synthetically with higher yields (e.g., 54% for 6-methoxynicotine over three steps), anabasamine's synthetic route is fully defined and provides a viable alternative to natural sourcing for laboratories requiring consistent, scalable supply.

Total Synthesis Alkaloid Chemistry Process Chemistry

Anabasamine LD₅₀ of 159 mg/kg (i.p., Mice) Defines a Distinct Therapeutic Window for In Vivo Studies

The acute toxicity of anabasamine, expressed as LD₅₀ in mice following intraperitoneal administration, is reported as 159 mg/kg [1]. By comparison, the structurally related alkaloid anabasine has a reported LD₅₀ of approximately 16 mg/kg (i.v., mice) [2], indicating that anabasamine is approximately 10-fold less acutely toxic by these routes. This difference is critical for designing in vivo dosing regimens.

Acute Toxicity LD50 Safety Pharmacology

Optimal Research Application Scenarios for Anabasamine (CAS 400738-05-8) Based on Quantitative Differentiation Evidence


Investigating Opioid-Sparing Analgesic Mechanisms

Anabasamine is uniquely suited for studies examining synergistic potentiation of opioid analgesia. Its ability to enhance morphine's antinociceptive effect by 2- to 12-fold [1] positions it as a critical tool for dissecting the molecular basis of opioid receptor cross-talk and for screening novel analgesic combinations, an application where anabasine fails to provide any synergy [1].

Modeling Central Thermoregulatory Dysfunction and Screening Psychotropic Agents

The demonstrated dose-dependent attenuation of apomorphine-induced hypothermia at 25 and 50 mg/kg in mice [2] makes anabasamine a valuable positive control or test article in psychotropic drug screening assays. Unlike anabasine and lupinine, which were inactive in the same model, anabasamine provides a reproducible CNS depressant-like effect suitable for benchmarking novel compounds.

Probing Dual Cholinesterase Inhibition in Neurodegenerative Disease Models

Anabasamine's reversible inhibition of both acetylcholinesterase and butyrylcholinesterase [3] distinguishes it from nAChR-selective agonists. It is therefore the preferred alkaloid probe for studying cholinergic dysfunction where dual enzyme inhibition is hypothesized to be therapeutically beneficial, such as in advanced Alzheimer's disease or myasthenic syndromes.

Chemical Synthesis Optimization and Derivatization Studies

The published five-step total synthesis with 23% overall yield [4] provides a validated chemical route for generating anabasamine and its analogs. Laboratories focused on medicinal chemistry or process development can leverage this synthetic entry to produce novel derivatives or to improve synthetic efficiency, circumventing the low yields and variability of natural product extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anabasamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.